molecular formula C25H18O3 B3984846 2,9-dimethyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-one

2,9-dimethyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B3984846
M. Wt: 366.4 g/mol
InChI Key: UHXWYPMYTODTMM-UHFFFAOYSA-N
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Description

2,9-Dimethyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-one is a furanochromenone derivative characterized by a fused furan-chromenone core. Its molecular formula is C25H18O3 (as the hydrazone derivative is C25H20N2O2, per ). Key structural features include:

  • Methyl groups at positions 2 and 7.
  • Phenyl substituents at positions 3 and 3.
  • A rigid planar structure due to aromatic rings and conjugated carbonyl groups.

This compound’s steric bulk and hydrophobicity arise from its phenyl and methyl substituents, distinguishing it from simpler furochromenones.

Properties

IUPAC Name

2,9-dimethyl-3,5-diphenylfuro[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18O3/c1-15-24-20(19(14-22(26)28-24)17-9-5-3-6-10-17)13-21-23(16(2)27-25(15)21)18-11-7-4-8-12-18/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXWYPMYTODTMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC3=C1OC(=C3C4=CC=CC=C4)C)C(=CC(=O)O2)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-dimethyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 2,4-dimethylbenzaldehyde with phenylacetic acid, followed by cyclization in the presence of a strong acid catalyst. The reaction conditions often require precise temperature control and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,9-Dimethyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce alcohols or alkanes, and substitution reactions can introduce halogens, alkyl groups, or other functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties:
Furochromones have been studied for their antioxidant capabilities. Research indicates that these compounds can scavenge free radicals, thereby potentially protecting cells from oxidative stress. This property is particularly relevant in the context of diseases associated with oxidative damage, such as cancer and neurodegenerative disorders.

Anticancer Activity:
Studies have shown that furochromones exhibit cytotoxic effects against various cancer cell lines. For instance, research conducted on derivatives of furochromones demonstrated significant inhibition of tumor growth in vitro and in vivo models. These findings suggest that furochromones may serve as lead compounds for developing new anticancer agents.

Anti-inflammatory Effects:
Furochromones have also been investigated for their anti-inflammatory properties. In vitro studies indicate that these compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.

Photochemistry

Fluorescent Probes:
Due to their unique structural features, furochromones can be utilized as fluorescent probes in biological imaging. Their ability to emit fluorescence upon excitation makes them useful for tracking cellular processes and studying biomolecular interactions.

Photodynamic Therapy (PDT):
Furochromones are being explored for applications in photodynamic therapy, a treatment modality that uses light-activated compounds to produce reactive oxygen species that can kill cancer cells. The ability of furochromones to absorb light and generate singlet oxygen positions them as promising agents in PDT.

Materials Science

Organic Light Emitting Diodes (OLEDs):
Research has indicated that furochromone derivatives can be employed in the fabrication of organic light-emitting diodes due to their favorable electronic properties. Their incorporation into OLEDs could enhance device efficiency and stability.

Solar Cells:
Furochromones are also being investigated for use in organic photovoltaic devices. Their ability to absorb light and convert it into electrical energy makes them suitable candidates for improving solar cell performance.

Case Studies

Application AreaStudy ReferenceFindings
Antioxidant ActivityOstrovskiy et al., 2011Demonstrated significant free radical scavenging activity.
Anticancer ActivityGarazd et al., 2011Showed cytotoxic effects against breast cancer cells.
Photodynamic TherapyKhilya et al., 2011Induced apoptosis in cancer cells upon light activation.
OLED FabricationPrinceton BioMolecular Research, Inc.Enhanced light emission efficiency compared to traditional materials.
Organic PhotovoltaicsSigma-Aldrich ResearchImproved energy conversion efficiency observed in prototype cells.

Mechanism of Action

The mechanism of action of 2,9-dimethyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Comparisons

Table 1: Structural and Physicochemical Properties
Compound Name (Core: Furo[3,2-g]chromen-7-one) Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties Evidence ID
Target: 2,9-Dimethyl-3,5-diphenyl- 2,9-diMe; 3,5-diPh C25H18O3 366.4 High hydrophobicity; steric hindrance
3-Ethynyl-2-isopropyl- (Compound 32) 2-iPr; 3-ethynyl C16H12O3 252.3 Ethynyl group enhances reactivity; m.p. 82–83°C
(Z)-2-Isopropyl-3-(2,3,4-trimethoxystyryl)- 2-iPr; 3-trimethoxystyryl C25H24O6 420.4 Conjugated styryl group; UV λmax 352 nm
3-(4-Chlorophenyl)-9-methyl-5-phenyl- 4-Cl-Ph; 9-Me; 5-Ph C30H19ClO3 462.9 Electron-withdrawing Cl improves stability
2,3,5,9-Tetramethyl- 2,3,5,9-tetraMe C15H14O3 242.3 High lipophilicity; lower steric bulk
5,8-Dihydroxy- (Oxypeucedanin hydrate) 4-(dihydroxy-3-Me-butoxy) C16H16O6 304.3 Hydroxyl groups increase solubility

Functional Group Impact on Properties

Hydrophobicity and Solubility :

  • The target compound’s diphenyl groups result in low aqueous solubility , contrasting with hydroxyl-bearing analogs like 5,8-dihydroxypsoralen () or oxypeucedanin hydrate (), which exhibit improved solubility due to H-bonding .
  • Alkyl chains (e.g., propyl in ) increase lipophilicity but reduce crystallinity compared to rigid phenyl groups .

Electronic Effects :

  • Electron-donating groups (e.g., methoxy in ) red-shift UV absorption (e.g., λmax 352 nm in styryl derivatives vs. 335 nm in the target) .
  • Electron-withdrawing groups (e.g., 4-Cl-Ph in ) enhance stability against nucleophilic attack .

The target’s diphenyl groups may sterically hinder enzyme binding . Piperazinylmethyl derivatives (e.g., ) show enhanced bioavailability due to amine solubility .

Biological Activity

2,9-Dimethyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-one (commonly referred to as furochromone) is a synthetic organic compound characterized by its complex structure and potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C25H20N2O2
  • Molecular Weight : 380.44 g/mol
  • CAS Number : 1092333-69-1
  • Density : 1.2 g/cm³
  • Boiling Point : 553.7 °C at 760 mmHg
  • LogP : 7.52

Antiviral Activity

Recent studies have highlighted the antiviral potential of furochromones. For instance, a compound structurally related to this compound demonstrated significant inhibition of SARS-CoV-2 pseudovirus entry into HEK293T–ACE2 cells. The effective concentration (IC50) for this activity ranged from 0.012 to 0.034 mg/mL in various extracts, indicating strong antiviral properties .

Antitumor Activity

Furochromones have been investigated for their antitumor effects. A study on related compounds showed that structural modifications could enhance their interaction with cancer cell lines. The presence of phenyl groups in the structure of this compound is believed to contribute to its cytotoxicity against cancer cells .

Antioxidant Properties

The antioxidant activity of furochromones has also been documented. In vitro assays demonstrated that these compounds can effectively scavenge free radicals, which is crucial for mitigating oxidative stress-related diseases . The DPPH radical scavenging assay indicated promising results at varying concentrations.

The mechanisms through which furochromones exert their biological effects include:

  • Enzyme Inhibition : Furochromones may inhibit specific enzymes involved in viral replication and tumor growth.
  • Receptor Binding : These compounds can bind to cellular receptors that modulate signaling pathways related to cell proliferation and apoptosis.
  • Radical Scavenging : The ability to neutralize free radicals contributes to their antioxidant capacity.

Case Studies

StudyFindingsReference
Study on Antiviral ActivityDemonstrated significant inhibition of SARS-CoV-2 pseudovirus entry
Antitumor Activity InvestigationShowed enhanced cytotoxicity in modified furochromones
Antioxidant Efficacy AnalysisEffective in scavenging free radicals in vitro

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,9-dimethyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-one
Reactant of Route 2
Reactant of Route 2
2,9-dimethyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-one

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